molecular formula C19H19FN4O3 B11290597 N-(2,4-dimethoxyphenyl)-1-(4-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

N-(2,4-dimethoxyphenyl)-1-(4-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11290597
M. Wt: 370.4 g/mol
InChI Key: OJLARVUCTPTKOQ-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-1-(4-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-1-(4-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Substitution Reactions:

    Carboxamide Formation: The final step involves the formation of the carboxamide group, which can be achieved through the reaction of the triazole derivative with an appropriate amine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-1-(4-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, amines, alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-1-(4-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: Its biological activity can be studied to understand its effects on various biological pathways.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-1-(4-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethoxyphenyl)-1-(4-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
  • N-(2,4-dimethoxyphenyl)-1-(4-bromo-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Uniqueness

N-(2,4-dimethoxyphenyl)-1-(4-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of the fluoro group, which can significantly influence its biological activity and chemical properties compared to its chloro or bromo analogs.

Properties

Molecular Formula

C19H19FN4O3

Molecular Weight

370.4 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-1-(4-fluoro-2-methylphenyl)-5-methyltriazole-4-carboxamide

InChI

InChI=1S/C19H19FN4O3/c1-11-9-13(20)5-8-16(11)24-12(2)18(22-23-24)19(25)21-15-7-6-14(26-3)10-17(15)27-4/h5-10H,1-4H3,(H,21,25)

InChI Key

OJLARVUCTPTKOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)N2C(=C(N=N2)C(=O)NC3=C(C=C(C=C3)OC)OC)C

Origin of Product

United States

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